![molecular formula C9H9N3O B575306 (1H-Imidazol-4-YL)(pyridin-4-YL)methanol CAS No. 185798-86-1](/img/structure/B575306.png)
(1H-Imidazol-4-YL)(pyridin-4-YL)methanol
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Overview
Description
(1H-Imidazol-4-YL)(pyridin-4-YL)methanol is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazol-4-YL)(pyridin-4-YL)methanol typically involves the reaction of imidazole and pyridine derivatives under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 4-imidazolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazol-4-YL)(pyridin-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated imidazole-pyridine compounds.
Scientific Research Applications
(1H-Imidazol-4-YL)(pyridin-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1H-Imidazol-4-YL)(pyridin-4-YL)methanol involves its interaction with specific molecular targets. For instance, it can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1H-Imidazol-2-YL)(pyridin-4-YL)methanol
- (1H-Imidazol-1-YL)(pyridin-4-YL)methanol
Uniqueness
(1H-Imidazol-4-YL)(pyridin-4-YL)methanol is unique due to its specific positioning of the imidazole and pyridine rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications.
Biological Activity
(1H-Imidazol-4-YL)(pyridin-4-YL)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores the compound's biological mechanisms, therapeutic potential, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃N₃O, indicating the presence of both an imidazole and a pyridine moiety. The structural arrangement allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, particularly histone demethylases, which play a crucial role in epigenetic regulation. This inhibition can lead to altered gene expression profiles that are vital in cancer therapy.
- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, forming stable complexes that influence enzyme activity and cellular processes.
Biological Activities
Research has demonstrated several significant biological activities associated with this compound:
- Anticancer Properties : Studies indicate that this compound exhibits potential against various cancer types, including pancreatic, prostate, and breast cancers. Its mechanism involves the modulation of histone methylation patterns, which can suppress tumor growth .
- Cytochrome P450 Inhibition : The compound may inhibit cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics. This characteristic is crucial for understanding potential drug interactions when used therapeutically.
Case Studies
Several studies have investigated the biological effects of this compound:
- Inhibition of Histone Demethylases : A study demonstrated that this compound effectively inhibits specific histone demethylases in vitro. The inhibition led to significant changes in gene expression associated with tumor suppression.
- Antitumor Activity : In vivo studies showed that the compound reduced tumor size in mouse models of breast cancer by modulating epigenetic markers. The results suggested a dose-dependent relationship between the compound's concentration and its anticancer efficacy .
- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound revealed favorable absorption characteristics and moderate solubility, making it a suitable candidate for further pharmaceutical development.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1H-imidazol-5-yl(pyridin-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9(8-5-11-6-12-8)7-1-3-10-4-2-7/h1-6,9,13H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBORMVXBFUMKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C2=CN=CN2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697589 |
Source
|
Record name | (1H-Imidazol-5-yl)(pyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185798-86-1 |
Source
|
Record name | (1H-Imidazol-5-yl)(pyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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